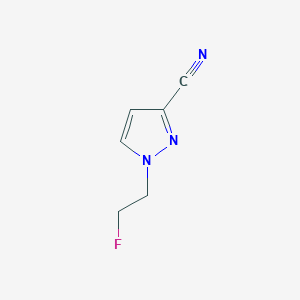

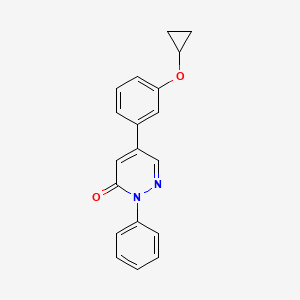

![molecular formula C9H8F4O B2801432 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 1073056-21-9](/img/structure/B2801432.png)

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPE is a colorless liquid that is soluble in water and other organic solvents. In

Aplicaciones Científicas De Investigación

Structure-Activity Relationships

- Engelhardt (1984) explored the structure-activity relationships in amino-halogen substituted phenyl-aminoethanols, including compounds similar to 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol. This study highlighted the compound's potential as a broncholytic agent due to its beta 2-mimetic activity in the bronchial muscles and beta 1-blocking action in the heart (Engelhardt, 1984).

Biocatalytic Preparation

- Chen et al. (2019) described an efficient biocatalytic process for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, using recombinant Escherichia coli cells. This process is particularly significant for pharmaceutical applications, offering high yield and product enantiomeric excess (Chen et al., 2019).

Interaction with Alcohols

- Maity et al. (2011) investigated the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes, providing insight into the hydrogen bonding behavior and structural motifs in such complexes (Maity et al., 2011).

Synthesis and Crystal Structure

- Liang (2009) focused on the synthesis and crystal structure of a compound related to this compound, contributing to the understanding of molecular structures and interactions in such compounds (Liang, 2009).

Photophysical and Photochemical Properties

- Aktaş et al. (2014) explored the synthesis and photochemical properties of zinc phthalocyanines bearing fluoro-functionalized substituents, demonstrating the applicability of such compounds in photophysical studies (Aktaş et al., 2014).

Metal-Mediated Functionalization

- Marzi et al. (2002) investigated the functionalization of fluorobenzyl alcohols and 2-(fluorophenyl)ethanols by metalation and subsequent carboxylation, highlighting the versatility of such compounds in chemical synthesis (Marzi et al., 2002).

Chiral Recognition Mechanisms

- Zhou et al. (2003) studied the chiral recognition mechanisms of a compound similar to this compound, providing insights into the formation of diastereomeric complexes and their applications in stereoselective synthesis (Zhou et al., 2003).

Propiedades

IUPAC Name |

2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWNOROGPPYREN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)

![N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2801367.png)

![3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B2801370.png)

![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)